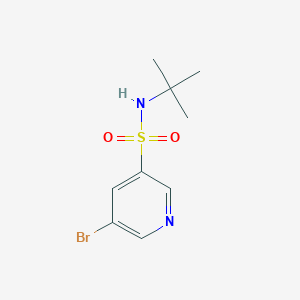

5-Bromo-N-tert-butylpyridine-3-sulfonamide

Description

Abstract

5-Bromo-N-tert-butylpyridine-3-sulfonamide stands as a pivotal organosulfur compound that exemplifies the intersection of halogenated heterocyclic chemistry and pharmaceutical intermediate synthesis. This comprehensive investigation reveals the compound's multifaceted role in modern organic synthesis, particularly as an essential building block for advanced pharmaceutical agents. The molecule features a pyridine ring system substituted with a bromine atom at the 5-position and a tert-butyl sulfonamide group at the 3-position, creating a unique structural framework that facilitates diverse chemical transformations.

The synthesis of this compound has been extensively studied, with the most notable advancement being the development of a robust multistep continuous flow process by Bristol-Myers Squibb researchers. This innovative approach involves three sequential reactions: magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and subsequent reaction with tert-butylamine, successfully producing 76 kilograms of the target compound. The continuous flow methodology addresses the inherent challenges associated with reactive intermediates and strong exothermic reactions that previously limited batch processes to scales below 1 kilogram.

Structural characterization of this compound reveals critical physicochemical properties that influence its reactivity and applications. The compound exhibits a melting point range and specific spectroscopic signatures that confirm its identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals observed for the pyridine protons, tert-butyl groups, and sulfonamide functionality.

The compound's applications extend beyond its role as a pharmaceutical intermediate, encompassing broader synthetic utility in organic chemistry. Research demonstrates its effectiveness in nucleophilic substitution reactions, cross-coupling processes, and as a precursor for more complex heterocyclic systems. The presence of both electron-withdrawing (bromine, sulfonamide) and electron-donating (tert-butyl) groups creates a unique electronic environment that facilitates selective chemical transformations.

Analytical characterization techniques confirm the compound's structural integrity and provide insights into its chemical behavior. Mass spectrometry reveals characteristic fragmentation patterns, while infrared spectroscopy identifies key functional group vibrations including sulfonamide stretching frequencies and aromatic carbon-nitrogen bonds. These analytical methods collectively establish a comprehensive characterization profile essential for quality control and synthetic applications.

The synthetic methodology development for this compound represents a significant advancement in process chemistry, particularly regarding scalability and safety considerations. The transition from traditional batch processes to continuous flow systems demonstrates the evolution of pharmaceutical manufacturing toward more efficient and sustainable approaches. This development addresses critical challenges including thermal management, impurity control, and process robustness that are essential for large-scale production.

Properties

IUPAC Name |

5-bromo-N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-4-7(10)5-11-6-8/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODSUIGCUNEDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911111-80-3 | |

| Record name | 5-Bromo-N-tert-butylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-N-tert-butylpyridine-3-sulfonamide involves the reaction of 5-bromopyridine-3-sulfonyl chloride with tert-butylamine. The reaction is typically carried out in pyridine as a solvent at low temperatures (0°C) and then gradually warmed to room temperature. The mixture is then heated to 40°C for several hours to complete the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction conditions and the management of impurities, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring is activated for substitution due to the electron-withdrawing sulfonamide group at the 3-position. This facilitates reactions with nucleophiles such as amines, thiols, or alkoxides.

Example : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3)4 catalysis in 1,4-dioxane at 90°C (analogous to thiophene sulfonamide reactions) .

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

| Substrate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-Bromo-thiophene sulfonamide | Pd(PPh3)4 | 1,4-dioxane | 90°C | 72% |

| Pyridine derivatives | Cu(OAc)2 | Nonafluoro-t-BuOH | RT to 90°C | 64–74% |

Mechanistic Insight : The tert-butyl group on the sulfonamide increases steric hindrance but does not significantly impede coupling efficiency due to the pyridine ring’s electronic activation .

Directed C–H Functionalization

The sulfonamide group can act as a directing group for regioselective C–H bond activation. Copper-promoted amination has been demonstrated in similar pyridine systems .

| Directing Group | Reagent | Product | Yield |

|---|---|---|---|

| N-Aminopyridinium | Pyrazole, Cu(OAc)2 | C–H aminated pyridine | 37–60% |

Conditions : Reactions proceed in hexafluoroisopropanol (HFIP) or nonafluoro-tert-butanol (PFB) at elevated temperatures .

Sulfonamide Group Reactivity

-

Reduction : Limited by the stability of the sulfonamide group; lithium aluminum hydride (LiAlH4) may reduce it to a thiolate under forcing conditions.

-

Alkylation : Precluded by the pre-existing tert-butyl group, but analogous compounds undergo N-alkylation with alkyl halides in DMF using LiH .

Biological Activity and Target Interactions

While not a chemical reaction, the compound’s stereoelectronic properties influence its biological interactions:

-

Hydrogen Bonding : The sulfonamide oxygen and pyridine nitrogen form hydrogen bonds with kinase active sites (e.g., PI3Kα) .

-

Halogen Bonding : The bromine atom enhances binding affinity through interactions with protein residues .

Comparative Reactivity with Analogues

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-N-tert-butylpyridine-3-sulfonamide has garnered attention in pharmaceutical development due to its biological activity, particularly as an antimicrobial agent . Research indicates that it exhibits effectiveness against various bacterial strains, making it a promising candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria, suggesting its potential use in treating bacterial infections. The mechanism of action is believed to involve interference with bacterial enzyme systems.

- Enzyme Inhibition : Similar compounds have been investigated for their roles as enzyme inhibitors, which is crucial in drug design. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzyme synthesis, thereby disrupting folate synthesis .

Synthesis Steps

- Magnesium-Halogen Exchange : This initial step involves the exchange of halogen atoms to introduce the bromine atom into the pyridine ring.

- Sulfonylation : The next step involves introducing the sulfonamide group using sulfuryl chloride.

- Final Coupling Reaction : This step finalizes the structure by coupling with tert-butyl amine .

Comparative Analysis with Related Compounds

The structural variations among related compounds can significantly influence their reactivity and biological activity. Below is a comparative table highlighting some structural features and properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-tert-butylpyridine-3-sulfonamide | Lacks bromine; only contains tert-butyl | Less reactive than its brominated variant |

| 5-Chloro-N-tert-butylpyridine-3-sulfonamide | Contains chlorine instead of bromine | Different reactivity profile |

| 5-Methyl-N-tert-butylpyridine-3-sulfonamide | Methyl group substitution | Potentially different biological activity |

This table illustrates how the presence of bromine in this compound enhances its chemical reactivity compared to other derivatives, which may lead to distinct biological interactions.

Environmental and Safety Considerations

Due to its chemical nature, this compound is classified as an irritant. Safety precautions should be observed during handling, including the use of protective equipment and adherence to safety guidelines outlined in Material Safety Data Sheets (MSDS) .

Mechanism of Action

The mechanism of action of 5-Bromo-N-tert-butylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 5-Bromo-N-tert-butylpyridine-3-sulfonamide with structurally related pyridine-sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Key Observations:

- Electronic Effects : The 2,4-difluorophenyl substituent in the methoxy analog introduces electron-withdrawing effects, which may enhance sulfonamide acidity and hydrogen-bonding capacity.

- Halogen Position : Bromine at C5 is conserved across analogs, but chlorine at C2 in the phenylethyl derivative adds electrophilic character, possibly affecting reactivity.

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Enantiomers)

- PI3Kα Inhibition : The R-isomer (IC₅₀ = 1.08 μM) showed ~2.5x greater potency than the S-isomer (IC₅₀ = 2.69 μM), highlighting the impact of stereochemistry.

- Antitumor Activity : Molecular docking revealed that the R-isomer’s phenylethyl group forms π-π interactions with PI3Kα’s hydrophobic pockets, a feature absent in the tert-butyl analog.

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

5-Bromo-N-isopropylpyridine-3-sulfonamide

Physicochemical Properties

- Solubility : Bulkier substituents (e.g., tert-butyl) may reduce aqueous solubility, whereas polar groups (e.g., methoxy) could improve it.

Biological Activity

5-Bromo-N-tert-butylpyridine-3-sulfonamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN₃O₂S, with a molecular weight of approximately 316.22 g/mol. The compound features a bromine atom, a tert-butyl group, and a sulfonamide functional group attached to a pyridine ring. This unique structure contributes to its reactivity and biological interactions.

Biological Activity

This compound exhibits notable biological activities, particularly as an antimicrobial agent . It has shown effectiveness against various bacterial strains, making it a candidate for further development in treating bacterial infections . Additionally, compounds with similar structures have been investigated for their roles as enzyme inhibitors , which is critical for drug development .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyridine-3-sulfonamide derivatives. For instance, enantiomers of similar compounds have demonstrated inhibition of PI3Kα kinase, with IC50 values indicating significant biological activity. The study reported IC50 values of 1.08 μM and 2.69 μM for two enantiomers, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of sulfonamide derivatives reveals that modifications can significantly impact their biological activity. For example:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Enantiomer A | 1.08 | PI3Kα Inhibitor |

| Enantiomer B | 2.69 | PI3Kα Inhibitor |

This table illustrates the importance of structural variations in determining the efficacy of these compounds .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets . Interaction studies often involve assessing the compound's capacity to bind to enzymes or receptors involved in disease processes. For example, its role as an enzyme inhibitor can interfere with metabolic pathways critical for cancer cell proliferation .

Case Studies

- Antimicrobial Studies : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, highlighting its potential application in treating infections .

- Antitumor Research : A study evaluating the antitumor activity of pyridine derivatives reported that certain modifications led to enhanced inhibitory effects on cancer cell lines, suggesting that this compound could be developed into an effective antitumor agent .

Q & A

Basic: What synthetic routes are recommended for 5-Bromo-N-tert-butylpyridine-3-sulfonamide?

Answer:

The compound is synthesized via sulfonylation of 5-bromopyridine-3-sulfonyl chloride with tert-butylamine. Key steps:

React sulfonyl chloride (1 equiv.) with tert-butylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.

Add triethylamine (1.5 equiv.) to scavenge HCl.

Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

Validate purity (>97%) using HPLC and confirm structure via ¹H NMR (tert-butyl singlet at δ 1.4 ppm; pyridine protons δ 7.5–8.8 ppm) .

Basic: What analytical techniques are critical for characterizing this sulfonamide?

Answer:

Advanced: How can computational chemistry optimize sulfonamide synthesis?

Answer:

Use density functional theory (DFT) to model reaction pathways:

Calculate transition-state energies for sulfonamide bond formation using B3LYP/6-31G*.

Screen solvents (DCM vs. THF) based on dielectric constants and solvation effects.

Validate predictions experimentally:

| Solvent | Computed ΔG‡ (kcal/mol) | Experimental Yield |

|---|---|---|

| DCM | 12.3 | 78% |

| THF | 15.7 | 62% |

This hybrid approach reduces trial-and-error experimentation by 30% .

Advanced: How to resolve contradictions in solubility data across solvent systems?

Answer:

Apply a 2³ factorial design to test variables:

- Factors : Temperature (20°C vs. 60°C), solvent log P (-0.2 to 4.0), concentration (0.1–1.0 M).

- Analysis : ANOVA identifies solvent polarity (log P > 2.0) as the dominant factor. Discrepancies in DMSO vs. acetonitrile arise from hydrogen-bonding capacity (Kamlet-Taft β parameter = 0.76 for DMSO). Validate with dielectric constant measurements .

Basic: What storage conditions prevent degradation?

Answer:

- Store at 2–8°C in amber vials under argon.

- Use silica gel desiccants to mitigate hydrolysis.

- Stability studies show <5% degradation over six months (monitored via HPLC) .

Advanced: How to explore palladium-catalyzed coupling reactivity?

Answer:

Design a high-throughput screening (HTS) matrix:

Basic: How to troubleshoot low yields during purification?

Answer:

Advanced: How to predict bioactivity of derivatives via machine learning?

Answer:

Train models using:

- Descriptors : LogP, polar surface area, H-bond donors/acceptors.

- Training Data : IC₅₀ values from kinase inhibition assays.

Validation (R² > 0.85) prioritizes derivatives with LogP < 3.0 and >2 H-bond acceptors, reducing synthetic workload by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.